D-2-Aminobutyric acid

Catalog No.
S666280
CAS No.
2623-91-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-2-Aminobutyric acid

CAS Number

2623-91-8

Product Name

D-2-Aminobutyric acid

IUPAC Name

(2R)-2-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

QWCKQJZIFLGMSD-GSVOUGTGSA-N

SMILES

CCC(C(=O)O)N

Solubility

278 mg/mL

Synonyms

D-2-Aminobutyricacid;(R)-2-Aminobutanoicacid;2623-91-8;D-(-)-2-Aminobutyricacid;(2R)-2-aminobutanoicacid;D-alpha-aminobutyricacid;(R)-(-)-2-Aminobutyricacid;D(-)-2-Aminobutyricacid;D-2-Aminobutyrate;D-2-Aminobutanoate;D-a-aminobutyricacid;delta-2-Aminobutyrate;D-2-Aminobuttersaeure;delta-2-Aminobutanoate;(R)-2-Aminobutanoate;2R-amino-butanoicacid;D-2-Aminobutanoicacid;(2R)-2-aminobutanoate;(R)-2-amino-Butanoate;delta-2-Aminobuttersaeure;(r)-2-aminobutyricacid;delta-2-Aminobutyricacid;delta-2-Aminobutanoicacid;(R)-2-amino-Butanoicacid;delta-alpha-aminobutyricacid

Canonical SMILES

CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@H](C(=O)[O-])[NH3+]

D-2-AB exists in two forms: a stereomer with a D-configuration (D-(-) -2-aminobutyric acid) and another with an L-configuration (L-(+) -2-aminobutyric acid) []. This analysis will focus on the D-enantiomer (D-2-AB) due to its prevalence in research. D-2-AB is thought to occur naturally in some bacteria and plants.


Molecular Structure Analysis

D-2-AB has a relatively simple molecular structure. It consists of a four-carbon chain with an amino group (NH2) attached to the second carbon and a carboxylic acid group (COOH) at the end. The key feature is the chiral center, the second carbon atom, which can have either a D or L configuration []. This difference in spatial arrangement can influence how the molecule interacts with other molecules.


Chemical Reactions Analysis

D-2-AB can be involved in various chemical reactions, including:

  • Peptide synthesis: D-2-AB can be incorporated into non-natural peptides, which are of interest for studying protein structure and function [].
  • Transamination reactions: D-2-AB can participate in transamination reactions, where an amino group is transferred between two molecules [].

The specific reactions D-2-AB undergoes depend on the experimental context and the presence of other reactants.


Physical And Chemical Properties Analysis

  • Melting point: > 300°C (lit.) []
  • Appearance: White solid []
  • Solubility: Soluble in water []

D-2-AB is not a naturally occurring amino acid in humans and its biological function within organisms is not fully understood. However, research suggests it may act as a substrate for D-amino acid oxidase, an enzyme that breaks down D-amino acids [].

Synthesis of Pharmaceutical Compounds

D-2-ABA serves as an important intermediate in the synthesis of various pharmaceutical drugs, including:

  • Antibiotics: D-2-ABA acts as a building block for certain antibiotics, such as avilamycin .
  • Angiotensin-converting enzyme 2 (ACE2) inhibitors: These drugs help regulate blood pressure and are being investigated for their potential in treating heart disease and other cardiovascular conditions .
  • Brain-permeable Polo-like kinase 2 (Plk-2) inhibitors: These are potential cancer therapeutics that target specific cellular processes essential for tumor growth .
  • Matrix metalloproteinase (MMP) inhibitors: D-2-ABA can be incorporated into the structure of MMP inhibitors, which are enzymes involved in tissue breakdown and are implicated in various diseases like arthritis .
  • Antiproliferative agents: D-2-ABA has shown potential in the development of drugs that inhibit cell proliferation, which may be beneficial for treating cancers and other diseases characterized by uncontrolled cell growth .

The unnatural configuration of D-2-ABA allows it to integrate into these pharmaceuticals with unique properties, potentially leading to improved drug efficacy or overcoming limitations associated with naturally occurring L-amino acids.

Development of Novel Materials

D-2-ABA holds promise in the field of material science:

  • Biodegradable polymers: D-2-ABA can be incorporated into the backbone of biodegradable polymers, offering potential applications in drug delivery systems, tissue engineering, and sustainable materials .

Physical Description

Solid

XLogP3

-2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2623-91-8

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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